N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Overview
Description
N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide: is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclopentyl and cyclopropyl groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like halides and organometallic reagents are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is studied for its potential biological activity. It may serve as a lead compound for developing new therapeutic agents targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
Uniqueness: this compound stands out due to its unique combination of cyclopropyl and cyclopentyl groups attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N'-cyclopropyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-13(14(19)17-11-5-6-11)16-10-15(7-1-2-8-15)12-4-3-9-20-12/h3-4,9,11H,1-2,5-8,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAFZJLHRQGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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